N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of furan, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Final Coupling: The final step involves coupling the thiazole-furan intermediate with the indole derivative using an amide bond formation reaction, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Materials Science: The unique structural features of the compound may make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Unique combination of furan, thiazole, and indole moieties.
N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide: Similar structure but with a pyrrole ring instead of an indole ring.
N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-pyridin-1-yl)acetamide: Similar structure but with a pyridine ring instead of an indole ring.
Uniqueness
This compound is unique due to its specific combination of furan, thiazole, and indole moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the development of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(10-20-8-7-12-4-1-2-5-14(12)20)19-17-18-13(11-23-17)15-6-3-9-22-15/h1-9,11H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJATHDHXBDNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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